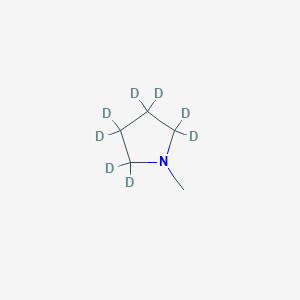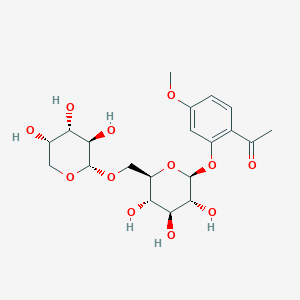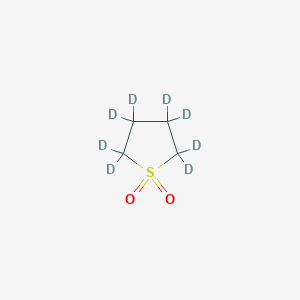
Poricoic acid A
Übersicht
Beschreibung
Poricoic Acid A ist eine tetracyclische Triterpenoidverbindung, die aus dem Sklerotikum von Poria cocos isoliert wurde, einem traditionellen chinesischen Heilpilz. Diese Verbindung hat aufgrund ihrer starken biologischen Aktivitäten, insbesondere ihrer antifibrotischen und antitumorigen Eigenschaften, große Aufmerksamkeit erregt .
2. Präparationsmethoden
Synthesewege und Reaktionsbedingungen: this compound kann aus Poria cocos mit organischen Lösungsmitteln wie Ethylacetat oder Methanol extrahiert werden. Der Extraktionsprozess beinhaltet das Einweichen des Sklerotikums in dem Lösungsmittel, gefolgt von mehreren Kristallisationsschritten zur Reinigung der Verbindung .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beruht hauptsächlich auf der großtechnischen Extraktion aus Poria cocos. Der Prozess umfasst:
- Ernte des Sklerotikums von Poria cocos.
- Trocknung und Mahlung des Sklerotikums zu einem feinen Pulver.
- Einweichen des Pulvers in einem organischen Lösungsmittel (z. B. Ethylacetat oder Methanol).
- Filtration und Konzentration des Extrakts.
- Reinigung der Verbindung durch wiederholte Kristallisation .
Wirkmechanismus
Target of Action
Poricoic Acid A (PAA) is a natural product extracted from Poria cocos, a traditional Chinese medicine . It has been found to primarily target the NF-κB/MAPK pathway , Sirt3 , and β-catenin . These targets play crucial roles in various biological processes, including inflammation, fibrosis, and cell proliferation .
Mode of Action
PAA interacts with its targets to bring about significant changes in cellular functions. It inhibits the NF-κB/MAPK pathway, thereby alleviating renal fibrosis in rats with cardiorenal syndrome . PAA also upregulates Sirt3, which in turn promotes the deacetylation of β-catenin . This interaction leads to the suppression of renal fibroblast activation and interstitial fibrosis .
Biochemical Pathways
PAA affects several biochemical pathways. It inhibits the NF-κB/MAPK pathway, which is involved in the regulation of immune responses and inflammation . PAA also influences the TGF-β1-induced Smad3 and MAPK pathways, which are associated with fibrosis and cell proliferation . By modulating these pathways, PAA can alleviate renal fibrosis and suppress cell proliferation .
Result of Action
The molecular and cellular effects of PAA’s action are significant. PAA can alleviate the damage of heart and kidney function in cardiorenal syndrome rats, reduce the pathological damage of kidney tissue and renal fibrosis, and inhibit the renal inflammatory response . In ovarian cancer, PAA induces cell apoptosis and autophagy by regulating the mTOR/p70s6k signaling axis .
Action Environment
The action, efficacy, and stability of PAA can be influenced by various environmental factors. For instance, the physiological environment, such as pH and temperature, can affect the stability and activity of PAA. Additionally, the presence of other compounds or drugs can potentially lead to herb-drug interactions, influencing the action of PAA . .
Biochemische Analyse
Biochemical Properties
Poricoic Acid A interacts with various biomolecules in biochemical reactions. It has been found to modulate the activity of key enzymes and proteins. For instance, it has been shown to regulate the Gas6/AxlNFκB/Nrf2 axis , which plays a crucial role in cellular responses to stress and inflammation. It also modulates the activity of tryptophan hydroxylase-1 (TPH-1), a key enzyme in tryptophan metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of T-cell acute lymphoblastic leukemia cells and ovarian cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the mTOR/p70s6k signaling pathway, which is involved in cell growth and proliferation . It also modulates the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settingsFor instance, it has been shown to have sustained anti-tumor effects in in vitro studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to regulate the FXR/PPARα-SREBPs pathway, which is involved in lipid homeostasis . It also modulates the activity of TPH-1, a key enzyme in tryptophan metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Poricoic acid A can be extracted from Poria cocos using organic solvents such as ethyl acetate or methanol. The extraction process involves soaking the sclerotium in the solvent, followed by multiple crystallization steps to purify the compound .
Industrial Production Methods: Industrial production of this compound primarily relies on large-scale extraction from Poria cocos. The process involves:
- Harvesting the sclerotium of Poria cocos.
- Drying and grinding the sclerotium into a fine powder.
- Soaking the powder in an organic solvent (e.g., ethyl acetate or methanol).
- Filtering and concentrating the extract.
- Purifying the compound through repeated crystallization .
Analyse Chemischer Reaktionen
Reaktionstypen: Poricoic Acid A unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt
Wichtigste gebildete Produkte: Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
Poricoic Acid A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Die Verbindung hat sich als vielversprechend für die Behandlung von chronischer Nierenerkrankung, Krebs und anderen Erkrankungen erwiesen, da sie antifibrotische und antitumorigen Eigenschaften besitzt
Industrie: This compound wird auf seine potenzielle Verwendung bei der Entwicklung neuer Pharmazeutika und Therapeutika untersucht
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:
Vergleich Mit ähnlichen Verbindungen
Poricoic Acid A ist unter den Triterpenoiden einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Ziele. Ähnliche Verbindungen umfassen:
Poricoic Acid B: Teilt antitumorigen Eigenschaften, unterscheidet sich jedoch in seinen spezifischen molekularen Zielen und Signalwegen.
Poricoic Acid C: Reduziert ebenfalls die Nierenfibrose, jedoch über verschiedene Signalwege.
Pachymic Acid: Ein weiteres Triterpenoid aus Poria cocos mit unterschiedlichen entzündungshemmenden und anticancerogenen Aktivitäten.
This compound zeichnet sich durch seine starken antifibrotischen und antitumorigen Wirkungen aus, was es zu einer wertvollen Verbindung für weitere Forschung und therapeutische Entwicklung macht.
Eigenschaften
IUPAC Name |
(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h12-13,18,21-22,25,27,32H,3,5,9-11,14-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAQLXUMUVEKGR-SMFZDKLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346653 | |
| Record name | Poricoic acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137551-38-3 | |
| Record name | Poricoic acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


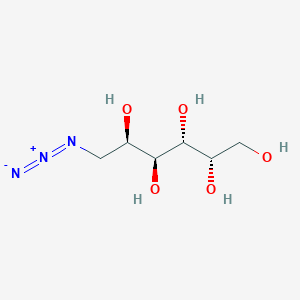
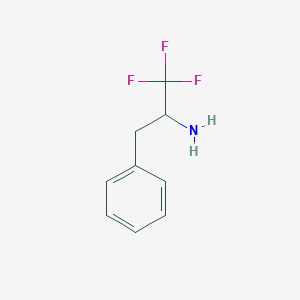
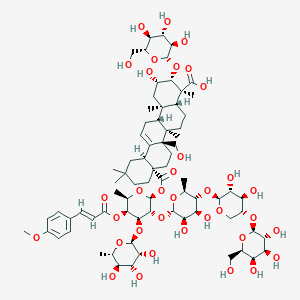
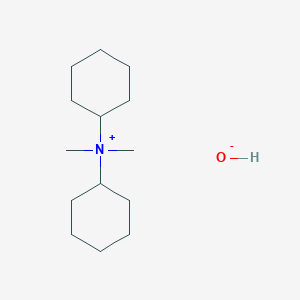
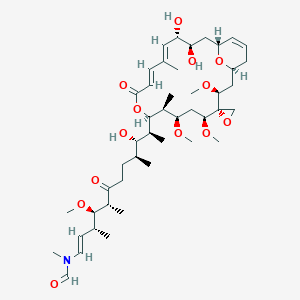
![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)

![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)
![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)

